



Application Note: Determination of Methyl Paraoxon in Environmental Water Samples by HPLC-UV

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Compound of Interest		
Compound Name:	Methyl paraoxon	
Cat. No.:	B166073	Get Quote

AN-PST-024

Introduction **Methyl paraoxon** is the active toxic metabolite of the organophosphate insecticide methyl parathion. Its presence in environmental water sources, even at trace levels, poses a significant risk to ecosystems and human health due to its potent acetylcholinesterase inhibition activity. Regulatory bodies worldwide mandate the monitoring of such contaminants in drinking and surface water. This application note presents a robust and reliable method for the quantification of **methyl paraoxon** in various environmental water samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is suitable for researchers and analytical scientists requiring a sensitive and accurate procedure for pesticide residue analysis.

Principle This method employs Solid-Phase Extraction (SPE) with a C18 reversed-phase cartridge to extract and concentrate **methyl paraoxon** from large volume water samples, effectively removing salts and polar interferences. The analyte is then eluted with an organic solvent, reconstituted in the mobile phase, and analyzed by reversed-phase HPLC. Separation is achieved on a C18 analytical column with an isocratic mobile phase of acetonitrile and water. Quantification is performed by monitoring the UV absorbance at 275 nm, which corresponds to the p-nitrophenyl chromophore of the **methyl paraoxon** molecule.

Experimental Protocols



Materials and Reagents

- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate (HPLC Grade), Deionized Water (18.2 MΩ·cm).
- Standards: Methyl Paraoxon certified reference standard (≥98% purity).
- Reagents: Sodium chloride (analytical grade).
- SPE Cartridges: C18 SPE Cartridges (e.g., 500 mg, 6 mL).
- Equipment:
 - HPLC system with UV/Vis Detector.
 - C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - · SPE Vacuum Manifold.
 - Nitrogen evaporator.
 - Analytical balance.
 - Glassware: Volumetric flasks, pipettes, amber sample vials.
 - Syringe filters (0.45 μm, PTFE).

Standard Solution Preparation

- Stock Standard (100 μg/mL): Accurately weigh 10.0 mg of **methyl paraoxon** reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C in an amber bottle.
- Working Standards (0.1 10.0 μg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v). These standards are used to construct the calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)



- Sample Collection: Collect 500 mL of the water sample in a clean amber glass bottle. If not analyzed immediately, store at 4°C for no longer than 48 hours.
- Filtration: Filter the water sample through a 0.45 μm glass fiber filter to remove suspended particulate matter.
- SPE Cartridge Conditioning:
 - Pass 5 mL of ethyl acetate through the C18 SPE cartridge.
 - Pass 5 mL of methanol through the cartridge.
 - Pass 10 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry after this step.
- Sample Loading: Load the 500 mL filtered water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
- Washing: After loading, wash the cartridge with 10 mL of deionized water to remove coextracted impurities. Dry the cartridge under vacuum for 15 minutes.
- Elution: Elute the retained **methyl paraoxon** from the cartridge by passing 2 x 4 mL of ethyl acetate through it at a slow flow rate (approx. 1-2 mL/min). Collect the eluate in a glass tube.
- Concentration and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the mobile phase (Acetonitrile:Water, 60:40 v/v). Vortex for 30 seconds and filter through a 0.45 μm syringe filter into an HPLC vial.

HPLC-UV Analysis

- Instrument: High-Performance Liquid Chromatography system with UV Detector.
- Column: C18, 250 mm x 4.6 mm, 5 μm.
- Mobile Phase: Acetonitrile: Water (60:40, v/v), isocratic.
- Flow Rate: 1.0 mL/min.



Injection Volume: 20 μL.

• Column Temperature: 30°C.

· Detection Wavelength: 275 nm.

• Run Time: 10 minutes.

Workflow Diagram



Figure 1. Experimental Workflow for Methyl Paraoxon Analysis

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Caption: Figure 1. Experimental Workflow for **Methyl Paraoxon** Analysis.

Method Performance and Data

The described method was validated for linearity, precision, accuracy (recovery), and sensitivity. The results demonstrate the suitability of this method for the routine analysis of **methyl paraoxon** in environmental water.

Table 1: Summary of Method Validation Parameters



Parameter	Result
Retention Time (min)	~ 5.8
Linearity Range (μg/mL)	0.1 - 10.0
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD) (μg/L)	0.25[1]
Limit of Quantification (LOQ) (μg/L)	0.80
Precision (%RSD, n=6)	< 5%
Accuracy (Recovery %)	92% - 105%[2][3][4]

Discussion The Solid-Phase Extraction protocol provides a concentration factor of 500, enabling the detection of **methyl paraoxon** at sub-µg/L levels, which is crucial for environmental monitoring.[1][3] The use of a C18 reversed-phase column and an acetonitrile/water mobile phase offers excellent separation of **methyl paraoxon** from potential matrix interferences.[5][6] The method exhibits high recovery and good precision, making it reliable for quantitative analysis.[2] The linearity of the method is excellent over the specified concentration range, allowing for accurate quantification across various levels of contamination.

Conclusion

This application note details a simple, sensitive, and accurate HPLC-UV method for the determination of **methyl paraoxon** in environmental water samples. The sample preparation using Solid-Phase Extraction is effective for analyte enrichment and sample clean-up. The method is validated and shows excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it a valuable tool for environmental laboratories, research institutions, and regulatory agencies involved in water quality monitoring.

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